Capreomycin (sulfate)

Description

Historical Context of Capreomycin (B601254) Isolation and Characterization in Microbiology Research

The discovery of Capreomycin dates back to the late 1950s and early 1960s, a period of significant progress in antibiotic development. Researchers at the Lilly Laboratories in Indiana first isolated the antibiotic in 1959 from the soil bacterium Streptomyces capreolus. chemicalbook.comtaylorandfrancis.com This organism was originally identified from a soil sample, and its cultivation under specific aerobic conditions led to the production of Capreomycin. uq.edu.augoogle.com

Initial characterization revealed that Capreomycin was not a single entity but a complex of four microbiologically active components. taylorandfrancis.comallfordrugs.com Subsequent research in the 1960s focused on separating and characterizing these components, which were designated Capreomycin IA, IB, IIA, and IIB. nih.gov The compound was first described in the scientific literature around 1960 and was developed for clinical use by 1968, primarily for its activity against Mycobacterium tuberculosis. allfordrugs.comwikipedia.org This discovery was a notable advancement, providing a new agent for infections that were resistant to other treatments. zellbio.eu

Classification and Structural Overview of Capreomycin (Sulfate) within the Tuberactinomycin (B576502) Class of Cyclic Peptide Antibiotics

Capreomycin is classified as a cyclic peptide antibiotic belonging to the tuberactinomycin family. nih.govnih.govresearchgate.net This class of antibiotics, which also includes the related compound viomycin (B1663724), is defined by a conserved cyclic pentapeptide core ring. nih.govnih.gov The structure of Capreomycin is composed of nonproteinogenic amino acids, synthesized through nonribosomal peptide synthase pathways in S. capreolus, an organism that has since been reclassified as Saccharothrix mutabilis subspecies capreolus. taylorandfrancis.comnih.gov

The antibiotic is a mixture of four distinct, yet structurally similar, components. taylorandfrancis.comncats.io The two major components are Capreomycin IA and IB, and the two minor components are IIA and IIB. bioaustralis.combioaustralis.com The commercial and clinical formulation of the antibiotic is typically a mixture of these components, supplied as a water-soluble sulfate (B86663) salt. chemicalbook.comtaylorandfrancis.combioaustralis.com While the complete structures of all four components were not fully elucidated upon its initial discovery, it was known that they are all cyclic polypeptides. allfordrugs.com The major components, IA and IB, are distinguished by specific amino acid modifications, including the presence of a β-lysine side chain. nih.govbioaustralis.com

Table 1: Components of Capreomycin

| Component | Classification | Relative Proportion | Distinguishing Feature |

| Capreomycin IA | Major | ~25% | Contains a hydroxyl group and a β-lysine side chain. taylorandfrancis.comallfordrugs.comic.ac.uk |

| Capreomycin IB | Major | ~67% | Lacks the hydroxyl group but has the β-lysine side chain. taylorandfrancis.comallfordrugs.comic.ac.uk |

| Capreomycin IIA | Minor | ~3% | Contains a hydroxyl group but lacks the β-lysine side chain (has NH2 instead). taylorandfrancis.comallfordrugs.comic.ac.uk |

| Capreomycin IIB | Minor | ~6% | Lacks both the hydroxyl group and the β-lysine side chain (has NH2 instead). taylorandfrancis.comallfordrugs.comic.ac.uk |

Academic Significance of Capreomycin (Sulfate) in the Study of Multidrug-Resistant Bacterial Pathogens

Capreomycin holds significant academic importance, primarily due to its role as a second-line agent against multidrug-resistant tuberculosis (MDR-TB). wikipedia.orgpatsnap.comnih.govtestbook.com MDR-TB is defined by resistance to the most potent first-line anti-TB drugs, making agents like Capreomycin critical for study and application. nih.govtestbook.com Its use in cases where primary agents are ineffective has made it a key compound in the global fight against resistant mycobacterial infections. taylorandfrancis.comncats.ioplos.org

From a chemical biology perspective, Capreomycin's mechanism of action has been a major area of research. It inhibits protein synthesis in bacteria by binding to the ribosome. patsnap.comnih.govdrugbank.com Structural studies have revealed that Capreomycin binds at the interface of the 30S and 50S ribosomal subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. nih.govnih.govresearchgate.netfrontiersin.org This binding obstructs the translocation step of protein synthesis, effectively halting bacterial growth. patsnap.comworldscientific.comnih.gov

The study of resistance to Capreomycin has also provided valuable insights into bacterial evolution and survival strategies. patsnap.com Resistance can emerge through mutations in the ribosomal RNA or in genes that modify the ribosome, such as the tlyA gene, which encodes a methyltransferase responsible for preparing the ribosomal binding site. chemicalbook.comnih.govnih.gov Research into these resistance mechanisms is crucial for developing new therapeutic strategies and understanding the broader challenge of antibiotic resistance. patsnap.comnih.gov

Structure

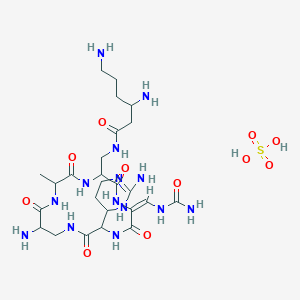

2D Structure

Properties

IUPAC Name |

3,6-diamino-N-[[(8E)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGPBVPZHGYLBK-QFHYWFJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N14O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Capreomycin Sulfate Action

Elucidation of Ribosomal Targeting by Capreomycin (B601254) (Sulfate)

Inhibition of Bacterial Protein Synthesis by Capreomycin (Sulfate) at the Ribosomal Level

Capreomycin is a cyclic peptide antibiotic that primarily functions by inhibiting protein synthesis in bacteria. patsnap.com This inhibition is achieved by targeting the bacterial 70S ribosome, which is composed of two subunits: the small 30S subunit and the large 50S subunit. patsnap.comresearchgate.net By interacting with the ribosome, capreomycin interferes with the elongation phase of protein synthesis. patsnap.com This interference prevents the sequential addition of amino acids to the growing polypeptide chain, a critical step in producing functional proteins. patsnap.com Some research also suggests that capreomycin may disrupt the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit and are essential for recruiting elongation factors. nih.gov This disruption impairs GTPase activity, which is vital for the translocation step of protein synthesis. nih.govnih.gov

Specific Binding Interactions of Capreomycin (Sulfate) with 70S Ribosomal Subunits (30S and 50S)

The inhibitory action of capreomycin stems from its ability to bind directly to the bacterial 70S ribosome, specifically at the interface between the 30S and 50S subunits. patsnap.comnih.govresearchgate.net This strategic location allows the antibiotic to interfere with the coordinated functions of both subunits, which are essential for successful protein synthesis. nih.gov Structural studies have revealed that capreomycin binds to a site that involves components from both the small and large ribosomal subunits, effectively bridging them. nih.govnih.gov This binding pocket is highly conserved across different bacterial species. frontiersin.org The interaction involves ribosomal RNA (rRNA) from both subunits, highlighting the compound's ability to recognize and bind to a complex ribonucleoprotein structure. nih.govnih.gov

Investigation of Capreomycin (Sulfate) Interaction Sites on 16S rRNA (Helix 44) and 23S rRNA (Helix 69)

Detailed crystallographic and biochemical studies have precisely mapped the binding site of capreomycin. The antibiotic lodges itself in a cleft formed between helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit. nih.govresearchgate.netnih.gov This region is also known as the intersubunit bridge B2a. nih.govnih.gov The macrocyclic ring of the capreomycin molecule establishes hydrogen bonds with the ribose-phosphate backbone of specific nucleotides within these helices. nih.gov

Key interaction points have been identified, providing a molecular basis for capreomycin's mechanism. The table below summarizes the primary nucleotides involved in the binding of capreomycin.

| Ribosomal Subunit | rRNA Component | Key Nucleotides |

| 30S (Small) | 16S rRNA (helix 44) | A1493, G1494 |

| 50S (Large) | 23S rRNA (helix 69) | A1913, C1914 |

This table outlines the principal nucleotide residues within the 16S and 23S rRNA that form the binding pocket for capreomycin at the subunit interface, based on structural data. nih.gov

Mutations in the nucleotides that form this binding site can confer resistance to capreomycin, underscoring the critical nature of these interactions for the drug's activity. nih.gov

Mechanisms of Protein Synthesis Disruption: mRNA Misreading and tRNA/mRNA Translocation Obstruction by Capreomycin (Sulfate)

The binding of capreomycin to the ribosome disrupts protein synthesis through two primary mechanisms: obstructing translocation and inducing misreading of the mRNA template. patsnap.comresearchgate.net

Translocation Obstruction : Capreomycin's primary mechanism is believed to be the inhibition of the translocation step of elongation. frontiersin.orgnih.gov During translocation, the ribosome moves along the mRNA, shifting the tRNAs from the A (aminoacyl) site to the P (peptidyl) site and from the P site to the E (exit) site. Capreomycin binding stabilizes the tRNA in the A-site, preventing this crucial movement. nih.govresearchgate.netnih.gov This stabilization effectively stalls the ribosome, halting the elongation of the polypeptide chain. frontiersin.org

mRNA Misreading : In addition to blocking translocation, capreomycin can also cause misreading of the mRNA codon at the A-site. patsnap.comresearchgate.net This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in the synthesis of non-functional or toxic proteins. drugbank.com This effect is similar to that of aminoglycoside antibiotics, though they bind to a different, albeit partially overlapping, site. researchgate.net

Structural Perturbations of Ribosomal Subunits Induced by Capreomycin (Sulfate) Binding

The binding of capreomycin induces distinct conformational changes in the ribosome, particularly in key nucleotides of the 16S and 23S rRNA. patsnap.com Upon binding, capreomycin affects the positioning of nucleotides A1492 and A1493 in the 16S rRNA and A1913 in the 23S rRNA. nih.gov These nucleotides are crucial for decoding the mRNA and for the accurate binding of tRNA in the A-site. nih.gov Capreomycin's interaction locks these nucleotides into a conformation that mimics the state of a ribosome that has just accepted a correct (cognate) tRNA. nih.gov This conformational state strongly stabilizes the A-site tRNA, which explains the potent inhibition of translocation. nih.govnih.gov By locking the ribosome in this specific pre-translocation state, capreomycin effectively prevents the dynamic structural rearrangements required for the ribosome to move to the next codon. nih.gov

Role of TlyA-Mediated Ribosomal Methylation in Capreomycin (Sulfate) Binding to the 16S Ribosomal Subunit

The sensitivity of certain bacteria, particularly Mycobacterium tuberculosis, to capreomycin is significantly influenced by post-transcriptional modifications of the rRNA. nih.govchemicalbook.com The enzyme TlyA, a 2'-O-methyltransferase, plays a crucial role in this process. nih.govnih.gov TlyA modifies two specific nucleotides within the capreomycin binding site: C1409 in helix 44 of the 16S rRNA and C1920 in helix 69 of the 23S rRNA. nih.gov

The loss of these methylations, often due to mutations that inactivate the tlyA gene, is a known mechanism of capreomycin resistance. nih.govchemicalbook.comnih.gov The 2'-O-methyl group on these nucleotides is critical for creating a high-affinity binding pocket for capreomycin. dntb.gov.uanih.gov The methylation of C1920 in the 23S rRNA, in particular, induces a conformational change in helix 69 that pre-orders the binding site, making it more receptive to the antibiotic. dntb.gov.uanih.govbiorxiv.org This allosteric effect, where a modification at one site influences the structure and binding affinity at a nearby site, is essential for the drug's potent activity in susceptible bacteria. nih.gov Therefore, TlyA-mediated methylation acts as a key determinant for capreomycin susceptibility. nih.govbiorxiv.org

| Enzyme | Target Nucleotide (rRNA) | Function | Impact on Capreomycin |

| TlyA | C1409 (16S rRNA, h44) | 2'-O-methylation | Enhances binding affinity |

| TlyA | C1920 (23S rRNA, H69) | 2'-O-methylation | Pre-orders binding pocket, enhances affinity |

This table summarizes the role of the TlyA enzyme in modifying ribosomal RNA and its direct impact on the efficacy of capreomycin binding. nih.govdntb.gov.uanih.gov

Exploration of Non-Ribosomal or Secondary Targets of Capreomycin (Sulfate) Action in Bacterial Physiology

Beyond its well-documented interaction with the ribosome, capreomycin sulfate (B86663) exerts significant influence on other crucial bacterial functions. Gene expression studies have revealed that capreomycin affects a wide array of cellular activities, including information pathways, cell wall integrity, and metabolic processes. These findings suggest that capreomycin's bactericidal activity may stem from a combination of both primary and secondary effects.

Microarray-based studies have demonstrated that capreomycin sulfate primarily targets information pathways but also significantly impacts the cell wall, cellular processes, intermediate metabolism, and respiration in Mycobacterium tuberculosis. nih.govdrugbank.com

Information Pathways: Capreomycin has been found to influence genes involved in DNA replication and repair. nih.govwikipedia.org This suggests that the antibiotic may interfere with the fundamental processes of genetic information transfer, contributing to its bactericidal effects.

Cell Wall Synthesis: The complex cell wall of Mycobacterium tuberculosis, particularly its mycolic acid layer, is a crucial determinant of its virulence and resistance to antibiotics. Research has shown that capreomycin induces substantial remodeling of the mycomembrane. nih.gov This includes a reduction in trehalose (B1683222) dimycolate and an increase in trehalose monomycolate, leading to increased rigidity of the mycolic acid layer. nih.gov This alteration of the cell envelope's physical properties can disrupt its normal function and integrity.

Cellular Processes: Capreomycin has been observed to affect genes involved in cell division. nih.gov This indicates that the antibiotic may interfere with the machinery responsible for bacterial replication, further inhibiting the growth and proliferation of the pathogen.

Capreomycin sulfate has been shown to significantly affect key metabolic pathways essential for bacterial survival. nih.govresearchgate.net Notably, it represses the expression of the nuo gene cluster and the ATP synthase gene cluster in Mycobacterium tuberculosis. nih.govdrugbank.com

The nuo gene cluster encodes for the NADH dehydrogenase, a critical component of the electron transport chain. Its repression by capreomycin suggests a direct impact on cellular respiration and energy production. By hindering the electron transport chain, capreomycin can disrupt the generation of the proton motive force necessary for ATP synthesis.

The ATP synthase gene cluster is responsible for producing the enzyme that synthesizes ATP, the primary energy currency of the cell. The repression of these genes by capreomycin further underscores its ability to interfere with the bacterium's energy metabolism. This disruption of energy production can have widespread consequences for various cellular functions, ultimately contributing to cell death.

Transcriptional studies have identified several novel gene targets that are influenced by capreomycin, providing further insight into its non-ribosomal mechanisms of action. nih.govdrugbank.com These include genes operating at the DNA level and those involved in cell division.

| Gene Target | Encoded Protein/Function | Implication of Capreomycin's Influence |

| Rv0054 (ssb) | Single-stranded DNA-binding protein | Interference with DNA replication, recombination, and repair. |

| Rv3715c (recR) | Recombinational DNA repair protein | Impairment of the bacterium's ability to repair DNA damage. |

| Rv3260c (whiB2) | Transcriptional regulator involved in cell division | Disruption of normal cell division processes. |

| nuo gene cluster | NADH dehydrogenase (Complex I of the respiratory chain) | Inhibition of cellular respiration and energy production. |

| ATP synthase gene cluster | ATP synthase (produces ATP) | Disruption of cellular energy metabolism. |

These findings highlight that capreomycin's mechanism of action is more complex than initially understood, involving the disruption of multiple, interconnected cellular pathways.

Synergistic Effects of Capreomycin (Sulfate) with Other Antimicrobial Agents

The efficacy of capreomycin sulfate can be enhanced when used in combination with other antimicrobial agents. This synergy is a cornerstone of multidrug-resistant tuberculosis treatment, as it can lead to improved bactericidal activity and a lower likelihood of developing further resistance. patsnap.comnih.gov

Research has demonstrated synergistic interactions between capreomycin and other anti-tuberculosis drugs, although the precise molecular mechanisms of these synergies are still under investigation. One study highlighted the synergistic effect of capreomycin with cationic antimicrobial peptides. nih.gov This combination was shown to mitigate the capreomycin-induced remodeling of the mycomembrane, potentially enhancing the penetration or activity of capreomycin. nih.gov

Molecular and Genetic Basis of Capreomycin Sulfate Resistance

Characterization of Ribosomal RNA and Protein Mutations Conferring Capreomycin (B601254) (Sulfate) Resistance

Resistance to Capreomycin in Mycobacterium tuberculosis is frequently associated with mutations in genes encoding ribosomal components. These mutations typically occur in the 16S rRNA (rrs) and 23S rRNA genes, which are integral parts of the small and large ribosomal subunits, respectively. Mutations in these areas can prevent Capreomycin from binding effectively to the ribosome, thereby allowing protein synthesis to continue even in the presence of the drug.

Point mutations within the 23S rRNA have been identified as a source of Capreomycin resistance mcmaster.ca. While less common than mutations in the 16S rRNA, these alterations in the large ribosomal subunit can also interfere with the binding of tuberactinomycin (B576502) antibiotics like Capreomycin nih.gov.

In addition to rRNA mutations, alterations in ribosomal proteins can also contribute to resistance, although this is a less frequently observed mechanism. The intricate process of translation involves the coordinated action of both rRNA and ribosomal proteins, and changes in the latter can indirectly affect drug binding and efficacy.

Analysis of 16S rRNA (rrs) Mutations (e.g., A1401G, C1402T, G1484T) in Capreomycin (Sulfate) Resistance and Cross-Resistance

Mutations in the 16S rRNA gene (rrs) are a major cause of resistance to Capreomycin and other injectable second-line anti-TB drugs. The most frequently observed mutations associated with resistance are A1401G, C1402T, and G1484T plos.orgnih.govasm.org.

The A1401G mutation is the most common and is strongly associated with high-level resistance to Kanamycin and Amikacin, and variable levels of resistance to Capreomycin nih.govasm.orgnih.govasm.orgresearchgate.netnih.gov. While it is a strong predictor of cross-resistance, discordance is often observed, with a notable percentage of isolates carrying this mutation remaining phenotypically susceptible to Capreomycin at the standard critical concentration nih.govnih.govasm.org. The Capreomycin minimum inhibitory concentrations (MICs) for clinical isolates with the A1401G mutation can range from 8 µg/ml to 40 µg/ml nih.govnih.gov.

The C1402T mutation is associated with high-level resistance to Capreomycin and low-level resistance to Kanamycin, while generally remaining susceptible to Amikacin nih.govnih.gov.

The G1484T mutation typically confers high-level resistance to Capreomycin, Kanamycin, and Amikacin nih.govnih.gov. One clinical isolate with this mutation exhibited very high-level resistance to Capreomycin with an MIC of >320 µg/ml asm.orgnih.gov.

Table 1: Common rrs Mutations and Associated Capreomycin Resistance Levels

| Mutation | Position in rrs Gene | Associated Capreomycin Resistance Level |

| A1401G | 1401 | Variable (Low to High) |

| C1402T | 1402 | High |

| G1484T | 1484 | High |

Investigation of Cross-Resistance Patterns of Capreomycin (Sulfate) with Other Antituberculosis Drugs (e.g., Viomycin (B1663724), Kanamycin, Amikacin, Neomycin)

Cross-resistance between Capreomycin and other injectable antituberculosis drugs is a significant clinical concern. The patterns of cross-resistance are largely determined by the specific underlying genetic mutation.

tlyA mutations: These mutations typically confer resistance to Capreomycin and Viomycin but not to the aminoglycosides Kanamycin and Amikacin asm.orgnih.gov. This is because Capreomycin and Viomycin are structurally similar cyclic peptides, and their binding is similarly affected by the absence of TlyA-mediated methylation nih.gov.

rrs A1401G mutation: This mutation is a strong predictor of cross-resistance to Kanamycin and Amikacin asm.org. While it is also associated with Capreomycin resistance, the level of resistance can be variable nih.govnih.govasm.org.

rrs C1402T mutation: Isolates with this mutation are typically resistant to Capreomycin and show low-level resistance to Kanamycin but remain susceptible to Amikacin nih.govnih.gov.

rrs G1484T mutation: This mutation generally leads to high-level cross-resistance to Capreomycin, Kanamycin, and Amikacin nih.govnih.gov.

Table 2: Cross-Resistance Patterns Associated with Specific Mutations

| Mutation | Capreomycin | Viomycin | Kanamycin | Amikacin |

| tlyA mutations | Resistant | Resistant | Susceptible | Susceptible |

| rrs A1401G | Resistant (Variable) | Susceptible | Resistant (High-level) | Resistant (High-level) |

| rrs C1402T | Resistant (High-level) | Resistant | Resistant (Low-level) | Susceptible |

| rrs G1484T | Resistant (High-level) | Resistant | Resistant (High-level) | Resistant (High-level) |

Intrinsic Resistance Mechanisms in Capreomycin-Producing Microorganisms

The microorganisms that naturally produce antibiotics have evolved sophisticated self-resistance mechanisms to avoid suicide. In the case of Capreomycin, produced by Saccharothrix mutabilis subsp. capreolus (previously Streptomyces mutabilis subsp. capreolus), these mechanisms involve enzymatic modification of the antibiotic itself nih.govnih.govresearchgate.net. This is a form of intrinsic resistance, an innate ability of an organism to resist a particular antimicrobial agent umn.edu.

S. mutabilis subsp. capreolus employs several genes to confer resistance to the Capreomycin it produces.

The cph gene, located within the Capreomycin biosynthetic gene cluster, encodes a phosphotransferase. This enzyme inactivates Capreomycin by phosphorylating the hydroxyl group of a serine residue in the antibiotic molecule nih.govnih.gov.

The cac gene, found outside the main biosynthetic cluster, encodes an N-acetyltransferase. This enzyme inactivates Capreomycin by acetylating the β-lysine moiety of the drug nih.govgoogle.com.

The cmnU gene, also part of the biosynthetic gene cluster, is a putative methyltransferase. It is hypothesized to confer resistance by modifying the 16S rRNA, thereby altering the antibiotic's target and making the ribosome insensitive to Capreomycin nih.govnih.govgoogle.com. This suggests that the producing organism may utilize both drug modification and target modification as resistance strategies nih.govresearchgate.net.

Proposed Ribosome Modification as a Self-Resistance Mechanism in Producing Strains

The organism responsible for producing capreomycin, Saccharothrix mutabilis subspecies capreolus (formerly Streptomyces capreolus), has developed sophisticated mechanisms to protect itself from the antibiotic it synthesizes. frontiersin.org While enzymatic inactivation of the antibiotic is a primary defense, modification of the antibiotic's target—the ribosome—is a crucial and proposed self-resistance strategy. researchgate.netnih.gov This involves specific methylation of ribosomal RNA (rRNA), which is thought to prevent capreomycin from binding and inhibiting protein synthesis.

Research into the capreomycin biosynthetic gene cluster in S. mutabilis subsp. capreolus has identified a key gene, cmnU, which is proposed to encode a methyltransferase. frontiersin.orgresearchgate.net This enzyme is believed to be responsible for methylating the 16S rRNA, thereby conferring resistance to capreomycin by altering the drug's binding site. researchgate.netnih.gov This target modification strategy is a common theme in antibiotic-producing organisms to avoid self-destruction.

The proposed mechanism of action for this self-resistance is supported by studies on capreomycin resistance in other bacteria, particularly Mycobacterium tuberculosis. In M. tuberculosis, the enzyme TlyA, a 2'-O-methyltransferase, modifies both the 16S rRNA at nucleotide C1409 and the 23S rRNA at nucleotide C1920. nih.govdrugbank.com The loss of these methylations through the inactivation of the tlyA gene is a known mechanism of capreomycin resistance in clinical isolates of M. tuberculosis. nih.govdrugbank.comnih.gov This highlights the critical role of these specific rRNA methylations in the interaction between capreomycin and the ribosome.

Interestingly, the presence of TlyA-directed methylation actually increases the susceptibility of non-producing bacteria to capreomycin. nih.gov This suggests that the self-resistance mechanism in the producing strain is highly specific. The CmnU methyltransferase in S. capreolus likely modifies the ribosome in a way that is distinct from the methylation pattern that confers susceptibility, thus effectively preventing capreomycin from binding to its target. While the ribosomes of S. capreolus are sensitive to capreomycin in vitro, the organism demonstrates high tolerance in vivo, which is attributed to its suite of resistance mechanisms, including the proposed ribosome modification. nih.govmicrobiologyresearch.org

The following table summarizes the key genetic determinants and their proposed functions in the ribosome modification-based self-resistance to capreomycin in the producing strain.

| Gene | Proposed Enzyme | Function in Self-Resistance | Organism |

| cmnU | Putative Methyltransferase | Methylates 16S rRNA to prevent capreomycin binding | Saccharothrix mutabilis subsp. capreolus |

The table below details the specific ribosomal RNA modifications related to capreomycin sensitivity and resistance, primarily elucidated from studies in Mycobacterium species, which provide a model for understanding the proposed mechanism in the producing organism.

| Enzyme | rRNA Target | Modification | Effect on Capreomycin Interaction |

| TlyA | 16S rRNA (C1409) | 2'-O-methylation | Facilitates capreomycin binding |

| TlyA | 23S rRNA (C1920) | 2'-O-methylation | Facilitates capreomycin binding |

Biosynthesis and Biotechnological Production of Capreomycin Sulfate

Elucidation of Capreomycin (B601254) Biosynthetic Pathways in Streptomyces capreolus

The biosynthesis of capreomycin is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. The core structure of capreomycin is a cyclic pentapeptide, which undergoes several modifications to yield the final active compounds (capreomycin IA, IB, IIA, and IIB). frontiersin.orgnih.gov The pathway involves the non-ribosomal peptide synthetase (NRPS) machinery, which assembles the peptide backbone from both proteinogenic and non-proteinogenic amino acids. frontiersin.org

Key precursors for the capreomycin scaffold include L-serine, L-2,3-diaminopropionate, and the unusual amino acid L-capreomycidine. frontiersin.org The formation of L-capreomycidine from L-arginine is a critical step in the pathway. who.int The cyclic pentapeptide core is assembled by a multi-enzyme complex involving CmnA, CmnI, CmnF, and CmnG. nih.gov A notable feature of this NRPS system is the absence of an adenylation (A) domain in the third module, CmnI. Instead, it is proposed that the A domain of the first module (CmnA-A1) acts in trans to load the amino acid onto the thiolation (T) domain of CmnI. acs.org

Following the assembly of the peptide backbone, a series of post-synthesis modifications, including hydroxylation, carbamoylation, and the attachment of a β-lysine side chain, are carried out by tailoring enzymes to produce the different capreomycin variants. frontiersin.org

Characterization of the Capreomycin Biosynthetic Gene Cluster (CMN)

The genetic blueprint for capreomycin production is located on a contiguous stretch of DNA known as the capreomycin biosynthetic gene cluster (cmn). Cloning and sequencing of this cluster from S. mutabilis subsp. capreolus have been pivotal in understanding the biosynthesis of this antibiotic. nih.gov The identified cluster contains 33 open reading frames (ORFs), of which 19 are proposed to be directly involved in capreomycin biosynthesis, regulation, and resistance. frontiersin.orgnih.gov

Bioinformatic analysis and comparison with homologous gene clusters have enabled the putative functional annotation of the ORFs within the cmn cluster. These genes encode the core NRPS enzymes, enzymes for precursor biosynthesis, tailoring enzymes, resistance mechanisms, and regulatory proteins. The functions of the key ORFs are summarized in the table below.

| Gene | Proposed Function |

| cmnA | Non-ribosomal peptide synthetase (NRPS), Module 1 & 2 |

| cmnB | L-2,3-diaminopropionate biosynthesis |

| cmnC | L-arginine hydroxylase (Capreomycidine biosynthesis) |

| cmnD | L-capreomycidine synthase |

| cmnE | ABC transporter, permease component |

| cmnF | Non-ribosomal peptide synthetase (NRPS), Module 4 |

| cmnG | Non-ribosomal peptide synthetase (NRPS), Module 5 |

| cmnH | Thioesterase |

| cmnI | Non-ribosomal peptide synthetase (NRPS), Module 3 (A-domainless) |

| cmnJ | Desaturase |

| cmnK | L-2,3-diaminopropionate biosynthesis |

| cmnL | Carbamoyltransferase |

| cmnM | Acyltransferase |

| cmnN | MbtH-like protein, NRPS A-domain stabilization |

| cmnO | Acyl-CoA synthetase |

| cmnP | β-lysine biosynthesis |

| cph | Capreomycin phosphotransferase (resistance) |

| cmnU | 16S rRNA methyltransferase (resistance) |

| cmnR | Transcriptional regulator |

The capreomycin and viomycin (B1663724) biosynthetic gene clusters share a high degree of similarity in terms of gene content and organization, reflecting the structural similarity of the two antibiotics. nih.gov Both clusters feature a conserved set of genes for the assembly of the cyclic pentapeptide core and the biosynthesis of shared non-proteinogenic amino acids. frontiersin.org However, there are also key differences that account for the structural variations between capreomycin and viomycin.

A significant distinction is the absence of homologs for vioQ, vioS, and vioT in the capreomycin cluster. nih.gov VioQ is responsible for a hydroxylation step that is present in viomycin but not in all capreomycin derivatives. The table below provides a comparative overview of the homologous ORFs in the capreomycin and viomycin gene clusters.

| Capreomycin ORF | Viomycin Homolog | Proposed Function |

| cmnA | vioA | Non-ribosomal peptide synthetase |

| cmnB | vioB | L-2,3-diaminopropionate biosynthesis |

| cmnC | vioC | L-arginine hydroxylase |

| cmnD | vioD | L-capreomycidine synthase |

| cmnE | vioE | ABC transporter, permease |

| cmnF | vioF | Non-ribosomal peptide synthetase |

| cmnG | vioG | Non-ribosomal peptide synthetase |

| cmnH | vioH | Thioesterase |

| cmnI | vioI | Non-ribosomal peptide synthetase |

| cmnJ | vioJ | Desaturase |

| cmnK | vioK | L-2,3-diaminopropionate biosynthesis |

| cmnL | vioL | Carbamoyltransferase |

| cmnM | vioM | Acyltransferase |

| cmnN | vioN | MbtH-like protein |

| cmnO | vioO | Acyl-CoA synthetase |

| cmnP | vioP | β-lysine biosynthesis |

| cph | vph | Phosphotransferase (resistance) |

| cmnR | vioR | Transcriptional regulator |

| - | vioQ | Hydroxylase |

| - | vioS | Unknown |

| - | vioT | Transcriptional regulator |

Heterologous Expression and Production of Capreomycin (Sulfate) in Model Organisms (e.g., Streptomyces lividans)

The native producer of capreomycin, S. mutabilis subsp. capreolus, is not readily amenable to genetic manipulation. nih.gov To overcome this limitation, the entire capreomycin biosynthetic gene cluster has been successfully expressed in a heterologous host, Streptomyces lividans. nih.gov This achievement has been instrumental for functional analysis of the biosynthetic genes and for engineering the pathway.

The heterologous expression was achieved by cloning the cmn gene cluster into a cosmid vector and introducing it into S. lividans. The engineered strain was shown to produce capreomycin, confirming that the cloned gene cluster contains all the necessary genetic information for its biosynthesis. nih.gov This heterologous production system provides a valuable platform for metabolic engineering efforts aimed at improving capreomycin titers and generating novel derivatives.

Strategies for Metabolic Engineering of Capreomycin (Sulfate) Biosynthesis

Metabolic engineering offers promising avenues for enhancing the production of capreomycin and for the generation of novel analogs with potentially improved therapeutic properties. nih.gov The availability of the cloned cmn gene cluster and a robust heterologous expression system are key enablers for these strategies.

Several metabolic engineering approaches can be envisioned:

Precursor Supply Enhancement: Increasing the intracellular pools of the amino acid precursors (L-serine, L-arginine, L-lysine) through overexpression of relevant biosynthetic genes in the host organism could boost capreomycin production.

Regulatory Engineering: Manipulation of regulatory genes, such as cmnR, could be employed to upregulate the expression of the entire biosynthetic gene cluster.

Combinatorial Biosynthesis: By swapping or modifying genes and domains within the NRPS machinery, particularly the adenylation domains that determine amino acid specificity, it may be possible to incorporate different amino acids into the capreomycin scaffold, leading to the creation of novel derivatives. researchgate.net

Tailoring Enzyme Modification: Altering the activity or substrate specificity of the tailoring enzymes (e.g., hydroxylases, carbamoyltransferases, acyltransferases) could generate a wider array of capreomycin analogs.

Host Engineering: Optimizing the primary metabolism of the heterologous host to better support the demands of secondary metabolite production can also lead to improved yields.

These metabolic engineering strategies, underpinned by a deep understanding of the capreomycin biosynthetic pathway, hold the potential to address the challenges of supply and to expand the chemical diversity of this important class of antibiotics. nih.gov

Structural Biology and Biophysical Characterization of Capreomycin Sulfate Interactions

High-Resolution Structural Studies of Capreomycin (B601254) (Sulfate)-Ribosome Complexes

High-resolution structural techniques have been instrumental in visualizing the precise binding site of capreomycin on the bacterial ribosome, providing a detailed picture of its molecular interactions.

X-ray crystallography and cryo-electron microscopy (cryo-EM) have successfully resolved the structure of capreomycin in complex with the 70S ribosome from various bacterial species, including Thermus thermophilus and the human pathogen Mycobacterium tuberculosis (Mtb). nih.govfrontiersin.org These studies consistently show that capreomycin binds at the interface between the small (30S) and large (50S) ribosomal subunits. nih.govnih.gov The binding pocket is a highly conserved region formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit. nih.govfrontiersin.org This strategic location is adjacent to the aminoacyl-tRNA (A-site), a critical functional center of the ribosome. nih.gov

The macrocyclic peptide core of capreomycin establishes multiple hydrogen bonds with the ribose-phosphate backbone of the rRNA. nih.gov Key interactions involve nucleotides A1493 and G1494 of the 16S rRNA, and A1913 of the 23S rRNA. nih.govrsc.org The resolution of these structural studies has progressively improved, with recent cryo-EM structures achieving resolutions of 1.6 to 2.2 Å, allowing for a precise description of the antibiotic-ribosome interactions, including the mediating solvent networks. nih.gov

| Technique | Organism | Resolution | Key Findings | PDB ID | Reference |

|---|---|---|---|---|---|

| X-ray Crystallography | Thermus thermophilus | 3.5 Å | Binds at the 30S-50S subunit interface (h44 and H69). Stabilizes A-site tRNA. | 4V7M | nih.govnih.gov |

| Cryo-EM | Mycobacterium tuberculosis | 4.0 Å | Binding at the conserved decoding center near h44, consistent with crystallographic data. | 5V93 | rcsb.orgoup.com |

| Cryo-EM | Bacterial Ribosome | 1.6 - 2.2 Å | High-resolution visualization of the binding site, including solvent networks. | N/A | nih.gov |

Capreomycin binding induces and is influenced by specific conformational states of the ribosome. A primary mechanism of its inhibitory action is the stabilization of tRNA in the A-site in the pre-translocation state. nih.govnih.gov This stabilization prevents the movement of the mRNA-tRNA complex, thereby halting the elongation phase of protein synthesis. frontiersin.org

The binding of capreomycin affects the positioning of universally conserved nucleotides in the decoding center. frontiersin.org Specifically, it locks nucleotides A1492 and A1493 of the 16S rRNA in a flipped-out conformation, a state typically adopted during the decoding of the mRNA codon. nih.govfrontiersin.org Furthermore, the binding site of capreomycin partially overlaps with the position that nucleotide A1913 (of H69) occupies in the unbound ribosome, suggesting that the drug prevents the movement of A1913 necessary for translocation. nih.gov

Recent cryo-EM studies on Mycolicibacterium smegmatis ribosomes have revealed that the methylation status of rRNA can allosterically reconfigure the capreomycin binding site. nih.gov The enzyme TlyA methylates nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. nih.gov Loss of these methylations, particularly the distant one on C1920, causes the tip of H69 to adopt a more compact conformation. nih.gov This change partially occludes the binding pocket and mispositions key nucleotides, leading to reduced sensitivity to capreomycin. nih.govresearchgate.net Thus, the pre-ordering of the H69 conformation by methylation is crucial for creating a favorable binding pocket for the drug. nih.gov

Molecular Docking and Computational Studies of Capreomycin (Sulfate) Interactions

Computational methods, including molecular docking and molecular dynamics simulations, have complemented experimental data by providing quantitative insights into the binding energetics and interactions of capreomycin with its ribosomal targets.

The calculations highlight that the primary interactions occur with the rRNA components. For the 30S subunit, nucleotides A1493 and G1494 exhibit the highest interaction energies, at -27.23 kcal/mol and -21.95 kcal/mol, respectively. rsc.org In the 50S subunit, the most significant contributions come from nucleotides A1913 and A1914, with interaction energies of -30.41 kcal/mol and -21.46 kcal/mol, respectively. rsc.org These residues are located in close proximity to the drug, facilitating strong hydrogen bond formation, and mutations in these areas are associated with drug resistance. rsc.org

| Ribosomal Subunit | Residue | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| 30S (16S rRNA) | A1493 | -27.23 | rsc.org |

| G1494 | -21.95 | rsc.org | |

| A1492 | -12.33 | rsc.org | |

| Total | -257.18 | rsc.org | |

| 50S (23S rRNA) | A1913 | -30.41 | rsc.org |

| A1914 | -21.46 | rsc.org | |

| Total | -180.53 | rsc.org |

While capreomycin's primary target is rRNA, its activity is modulated by ribosomal proteins and modifying enzymes like TlyA. TlyA is an S-Adenosyl Methionine (SAM)-dependent methyltransferase responsible for rRNA methylations that sensitize the ribosome to capreomycin. nih.govfigshare.com Mutations in the SAM-binding motif of TlyA can reduce its affinity for SAM, impairing its methyltransferase activity and leading to capreomycin resistance. figshare.com Molecular dynamics simulations have shown that such mutations destabilize TlyA and lead to a loss of essential hydrogen bonds and hydrophobic interactions required for SAM binding. figshare.com

Evidence also suggests that capreomycin may interfere with the function of ribosomal proteins L10 and L12 (RplJ and RplL), which form the flexible stalk of the 50S subunit. nih.govnih.govasm.org This stalk is crucial for recruiting translation factors. Studies have shown that capreomycin inhibits the interaction between L12 and L10 and blocks elongation factor G-dependent GTPase activity. nih.govnih.gov This suggests that capreomycin might bind to L10/L12 or the 23S rRNA region where they interact, thereby disrupting the formation of the stalk and inhibiting protein synthesis. nih.gov

Biophysical Techniques for Investigating Capreomycin (Sulfate) Binding Dynamics and Affinity

A variety of biophysical techniques are employed to study the thermodynamics and kinetics of drug-target interactions, providing a more dynamic picture than static structural models. frontiersin.orglongdom.org

Isothermal Titration Calorimetry (ITC) is a powerful tool for characterizing the energetic profile of binding events. nih.gov ITC directly measures the heat released or absorbed during the binding of a ligand (capreomycin) to a macromolecule (the ribosome), allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. springernature.comwur.nl Such thermodynamic data are essential for a complete understanding of the forces driving the inhibition of translation by capreomycin. springernature.com

Surface Plasmon Resonance (SPR) is another widely used technique for studying real-time binding kinetics. It measures changes in the refractive index at a sensor surface as an analyte (capreomycin) flows over and binds to an immobilized ligand (ribosome or its components). youtube.com This allows for the calculation of association (kon) and dissociation (koff) rate constants. Interestingly, one attempt to use SPR to measure the direct binding of capreomycin to ribosomal proteins L12 or L10 did not detect an interaction. nih.gov This null result was attributed to the small molecular weight of capreomycin, which may produce a signal too low to be reliably detected by SPR, or to the possibility that capreomycin's effect on the L10-L12 interaction is indirect. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Capreomycin Sulfate

Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models for Capreomycin (B601254) (Sulfate)

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs, including second-line antituberculosis agents like capreomycin. nih.govnih.gov These computational models integrate physiological, biochemical, and drug-specific data to simulate the pharmacokinetic profile of a compound, offering a mechanistic understanding that can aid in preclinical drug development. nih.gov

An exploratory PBPK model has been developed to forecast the ADME of capreomycin in mice. nih.govresearchgate.net This model, the first of its kind for an antituberculosis drug, was structured with compartments representing various organs and tissues such as the lung, kidney, liver, and spleen, connected by blood flow. nih.gov It assumes flow-limited mass transfer, where the drug entering a tissue rapidly equilibrates with the tissue itself. nih.gov By incorporating experimental data from studies in C57BL/6 mice, the model was calibrated and validated to predict the time-dependent disposition of capreomycin. nih.govresearchgate.net Such PBPK models are increasingly utilized to predict the ADME of various drugs, including antibiotics, and can be adapted to perform dose extrapolation and animal-to-human scaling by adjusting physiological and biochemical parameters. nih.gov Preclinical studies in animal models have indicated that capreomycin is poorly absorbed from the gastrointestinal tract and shows limited distribution into the lungs from systemic circulation. simulations-plus.comsimulations-plus.com

To account for the inherent variability among individuals, advanced computational methods are employed for parameter estimation in PBPK models. nih.govnih.gov Bayesian inference and Monte Carlo methods have been successfully used for the calibration, validation, and testing of the capreomycin PBPK model. nih.govnih.govresearchgate.net These approaches allow for the rigorous incorporation of uncertainties and provide estimates of key pharmacokinetic parameter distributions. nih.govnih.gov Bayesian techniques enable the integration of prior knowledge with experimental data to refine parameter estimates, while Monte Carlo simulations help in understanding the impact of parameter variability on the model's predictions. nih.gov

Tissue Distribution Studies of Capreomycin (Sulfate) in Animal Models (e.g., Mice, Guinea Pigs)

Understanding how capreomycin distributes into various tissues is fundamental to assessing its efficacy and potential for toxicity. Studies in animal models have provided valuable insights into its tissue-specific concentrations.

Experimental studies in mice have quantified capreomycin concentrations in several key organs following subcutaneous administration. nih.gov A notable finding is that the concentration of capreomycin in the kidney is significantly higher than in other measured tissues, including serum, liver, lung, and spleen, at all time points. nih.gov For instance, peak drug concentrations in the kidney were observed around 3 hours after administration and remained well above the lower limit of quantitation even after 20 hours. nih.gov This high renal accumulation is a consistent finding. nih.gov In guinea pigs, inhaled capreomycin resulted in lung tissue concentrations that were 10- to 63-fold higher than those achieved with intramuscular injection. researchgate.net

Below is an interactive data table summarizing representative peak concentrations found in preclinical mouse studies.

| Organ | Lower Limit of Quantitation (ng/mg) |

| Kidney | 50.0 |

| Serum | 1.0 |

| Liver | 10.0 |

| Lung | 10.0 |

| Spleen | 10.0 |

Data sourced from a study involving subcutaneous injection in C57BL/6 mice. nih.govresearchgate.net

The pronounced accumulation of capreomycin in the kidneys suggests a specific transport mechanism is involved. nih.govnih.gov Due to physicochemical and pharmacodynamic similarities with aminoglycoside antibiotics, it is hypothesized that the mechanisms for capreomycin's ADME are related. nih.gov The transport of aminoglycosides is known to be dependent on megalin-mediated endocytosis followed by lysosomal sequestration. nih.gov To account for this, the PBPK model for capreomycin represents the kidney as a two-compartment system (shallow and deep) to simulate this sequestration process, supporting the hypothesis of a transporter-enhanced uptake mechanism. nih.gov

Pharmacodynamic Efficacy Studies of Capreomycin (Sulfate) in Preclinical Infection Models (e.g., Tuberculosis in Guinea Pigs)

The guinea pig model is a well-established tool for evaluating the in vivo efficacy of anti-tuberculosis agents. nih.gov In this model, the effectiveness of capreomycin is assessed by measuring the reduction in the bacterial burden in the lungs and spleen. nih.gov

Evaluation of Bacterial Burden Reduction and Histopathological Outcomes in Animal Models

Preclinical studies in animal models of tuberculosis (TB) have been instrumental in evaluating the efficacy of Capreomycin (sulfate). In a guinea pig model of TB, the administration of capreomycin via intramuscular (i.m.) injection resulted in a significant reduction in the bacterial burden in the lungs compared to untreated controls. nih.gov Specifically, animals receiving a 20 mg/kg i.m. injection showed a lung bacterial load of 3.84 ± 0.34 CFU/ml, which was significantly lower than the 4.58 ± 0.20 CFU/ml observed in the untreated group. nih.gov

However, the efficacy of capreomycin monotherapy has shown varied results depending on the study design and animal model. In one study using a murine low-dose aerosol model, four weeks of capreomycin monotherapy did not significantly reduce the bacterial burden in the spleen and was associated with an increase in the bacterial load within the lungs when compared to untreated mice. rti.org This outcome was also observed in a guinea pig model, where capreomycin alone did not have a significant effect on the bacterial burden at the four-week post-treatment timepoint. rti.org In contrast, when combined with Bedaquiline, a significant reduction in bacterial load was seen in both the lungs and spleens of mice. rti.org

Histopathological analysis has supported the findings from bacterial burden assessments. In guinea pig studies, treatment with high-dose inhaled capreomycin particles and i.m. capreomycin solution showed a positive effect on the spleen, as revealed by histopathological examination. nih.gov Lungs of animals treated with an effective capreomycin regimen also displayed significantly smaller degrees of inflammation and less tissue affected by granulomas and caseous necrosis compared to untreated animals. nih.gov

Bacterial Burden in Lungs of TB-Infected Guinea Pigs After Various Treatments

| Treatment Group | Bacterial Burden (log10 CFU/ml ± SD) |

|---|---|

| Untreated Control | 4.58 ± 0.20 |

| Placebo Particles (Inhaled) | 4.21 ± 0.36 |

| Capreomycin (i.m. Injection, 20 mg/kg) | 3.84 ± 0.34 |

| Capreomycin Particles (Inhaled, 1.4 mg/kg) | 4.02 ± 0.32 |

| Capreomycin Particles (Inhaled, 7.2 mg/kg) | 4.01 ± 0.29 |

| Capreomycin Particles (Inhaled, 14.5 mg/kg) | 3.52 ± 0.20 |

Innovative Delivery Systems in Preclinical Research for Capreomycin (Sulfate)

Development and Characterization of Inhaled Formulations (e.g., Large Porous Particles, Dry Powder Inhalers)

To enhance therapeutic efficacy and target the primary site of infection in pulmonary tuberculosis, innovative inhaled formulations of Capreomycin (sulfate) have been developed and characterized in preclinical research. mdpi.comnih.gov The primary goal is to achieve efficient local lung delivery, thereby increasing drug concentration at the site of infection. mdpi.comnih.gov

A key approach has been the manufacturing of low-density, large porous particles (LPPs) of capreomycin sulfate (B86663) using spray-drying techniques. nih.govasm.orgnih.gov These particles are designed with a large geometric diameter (typically >5 μm) but a low density (<0.4 g/cm³), which gives them a small aerodynamic diameter. nih.gov This characteristic is crucial for avoiding premature deposition in the upper airways and facilitating efficient delivery to the deep lung regions where Mycobacterium tuberculosis typically resides. mdpi.comnih.gov

Characterization of these dry powder formulations is critical for predicting their performance in vivo. For instance, one formulation developed contained 25% capreomycin (w/w) and, when spray-dried at 90°C, exhibited a mass median aerodynamic diameter (MMAD) of 3.38 μm and a fine particle fraction (FPF) of approximately 65%. mdpi.comnih.govhku.hk An FPF of this magnitude suggests a high likelihood of the particles reaching the desired regions of the lung upon inhalation. mdpi.comnih.gov These formulations have also demonstrated good physical and chemical stability for up to three months at room temperature. nih.gov

Preclinical Assessment of Lung Deposition, Absorption, and Local Bioavailability of Inhaled Capreomycin (Sulfate)

Preclinical studies in animal models have demonstrated that inhaled capreomycin formulations achieve significantly higher local drug concentrations in the lungs compared to systemic administration routes like intramuscular (i.m.) or intravenous (i.v.) injections. mdpi.comresearchgate.net Pharmacokinetic evaluations in guinea pigs and mice have been central to understanding the deposition, absorption, and bioavailability of these novel formulations. nih.govmdpi.com

Following intratracheal administration in mice, a spray-dried powder formulation of capreomycin led to lung concentrations that were approximately 8-fold higher than the minimum inhibitory concentration (MIC) of 1.25 to 2.5 µg/mL for at least 24 hours. mdpi.comnih.govhku.hk In guinea pigs receiving capreomycin powder by insufflation, lung tissue concentrations were found to be 10- to 63-fold higher than in animals that received the drug via i.m. injection. researchgate.net This high local drug exposure is a key advantage of pulmonary delivery. nih.gov

Compared to i.v. injection, inhaled capreomycin showed a significantly higher area under the curve (AUC), slower clearance, and longer mean residence time in both the lungs and plasma. mdpi.comnih.govhku.hk This suggests that the inhaled particles act as a depot in the lungs, providing sustained release of the drug. nih.govwuxiapptec.com The prolonged absorption time and longer half-life of capreomycin after insufflation compared to i.v. or i.m. routes further support this observation, potentially allowing for reduced dosing frequency. nih.govmdpi.com

Pharmacokinetic Parameters of Capreomycin in Mice Following Intravenous (IV) vs. Intratracheal (IT) Administration

| Parameter | Organ | IV Administration | IT Administration |

|---|---|---|---|

| AUC (µg/g*h) | Lung | 14.6 ± 2.6 | 535.0 ± 121.7 |

| Plasma | 15.2 ± 1.1 | 32.8 ± 3.9 | |

| Clearance (mL/h) | Lung | 1370.7 ± 248.0 | 38.2 ± 8.7 |

| Plasma | 1316.3 ± 93.3 | 610.1 ± 73.1 | |

| Mean Residence Time (h) | Lung | 0.3 ± 0.1 | 12.8 ± 2.1 |

| Plasma | 0.4 ± 0.0 | 5.8 ± 0.5 |

Evaluation of Efficacy of Inhaled Capreomycin (Sulfate) in Animal Models of Pulmonary Infections

The efficacy of inhaled Capreomycin (sulfate) has been evaluated in animal models of pulmonary tuberculosis, showing significant advantages over traditional injection methods. nih.gov The high local concentration of the drug achieved through pulmonary delivery is directly correlated with a more effective reduction of the bacterial burden in the lungs. mdpi.comresearchgate.net

In a TB-infected guinea pig model, animals that received an estimated 14.5-mg/kg dose of aerosolized capreomycin particles showed a significantly smaller bacterial burden in their lungs (3.52 ± 0.20 log10 CFU/ml) compared to untreated controls (4.58 ± 0.20 log10 CFU/ml), placebo-treated animals, and animals receiving lower inhaled doses. nih.gov This high-dose inhaled treatment was also more efficient at reducing the bacterial load in the lungs than a 20 mg/kg i.m. injection (3.84 ± 0.34 log10 CFU/ml). nih.govmdpi.comresearchgate.net

These results are supported by histopathological findings. The lungs of guinea pigs receiving the high-dose inhaled capreomycin particles exhibited significantly lower wet weights, a smaller degree of inflammation, and a reduced percentage of lung tissue affected by granulomas and caseous necrosis when compared to other treatment groups. nih.gov This demonstrates that delivering capreomycin directly to the lungs via an inhaled dry powder can lead to superior therapeutic outcomes at the primary site of infection. nih.govresearchgate.net

Analytical Methodologies for Capreomycin Sulfate Research

Chromatographic Techniques for Separation and Quantification of Capreomycin (B601254) (Sulfate) Components and Related Substances

Chromatography is a cornerstone in the analysis of Capreomycin, allowing for the separation of its main components and the detection of impurities. Various liquid chromatography techniques have been developed and optimized for this purpose.

Ion-pair Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the comprehensive analysis of Capreomycin's main components (IA, IB, IIA, and IIB) and their related substances. vedomostincesmp.ruresearchgate.net This method offers significant advantages over traditional pharmacopoeial procedures, which often focus solely on the main component composition. vedomostincesmp.ru

The development of ion-pair UHPLC methods allows for the simultaneous determination of both the active components and potential degradation products, which is critical for evaluating the quality and stability of the active pharmaceutical ingredient (API). vedomostincesmp.ruresearchgate.net One such method was developed to analyze Capreomycin Sulfate (B86663) powder after subjecting it to artificial degradation through alkaline or acid hydrolysis. vedomostincesmp.ruresearchgate.net This stress testing demonstrated the resolution, selectivity, and efficiency of the UHPLC system. vedomostincesmp.ru

A key advantage of this experimental procedure is the use of columns packed with smaller particles (e.g., 1.7 µm) instead of the larger particles (e.g., 5 µm) typically required by pharmacopoeial methods. vedomostincesmp.ru This substitution enhances the separation efficiency, allowing for the determination of both component composition and related substances. vedomostincesmp.ru The developed UHPLC procedure is suitable for liquid chromatography instruments with a pressure limit up to 400 bar in a gradient elution mode. vedomostincesmp.ru

| Parameter | Condition |

| Technique | Ion-Pair Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Analytes | Capreomycin components (IA, IB, IIA, IIB) and related substances |

| Column | ACQUITY UPLC BEH C18 (150 × 2.1 mm, 1.7 µm) |

| Purpose | To determine main components and related substances for quality control and stability testing. |

| Advantage | Enhanced resolution and selectivity compared to standard pharmacopoeial methods. vedomostincesmp.ru |

A gradient Liquid Chromatography (LC) method has been specifically developed and validated for the analysis of Capreomycin Sulfate and its related substances. nih.gov This method provides good separation of the four active components of Capreomycin and has been shown to detect at least eleven unknown impurities. nih.gov

The development of this method addresses the need for a robust analytical procedure that can ensure the quality of Capreomycin Sulfate. The method demonstrates good repeatability, linearity, and robustness, making it suitable for routine quality control. nih.gov A system suitability test is also specified to ensure the quality of the separation during analysis. nih.gov

| Parameter | Condition | Reference |

| Column | Hypersil base deactivated C18 (250 mm x 4.6mm, 5 µm) | nih.gov |

| Column Temperature | 25°C | nih.gov |

| Mobile Phase | Acetonitrile, phosphate buffer pH 2.3, and 0.025M hexanesulfonate | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 268 nm | nih.gov |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been investigated and proposed as a valid and improved method for the quantitative analysis of Capreomycin. nih.govresearchgate.net When compared to conventional methods like the microbiological turbidimetric assay and normal-phase HPLC (NP-HPLC), RP-HPLC demonstrates higher accuracy and reproducibility. nih.gov

The primary advantages of the RP-HPLC method are its enhanced sensitivity and increased resolution. nih.govresearchgate.net These improvements allow for more precise quantification of Capreomycin, which is particularly important for the analysis of pharmaceutical formulations. nih.gov One study utilized a C18 reverse-phase column with a mobile phase consisting of methanol and a phosphate buffer containing heptafluorobutyric acid. nih.gov This method proved effective for determining the Capreomycin Sulfate content in powder formulations. nih.gov

| Method Comparison | RP-HPLC | Microbiological Assay | Normal-Phase HPLC |

| Accuracy | Higher | Lower | Lower |

| Reproducibility | Higher | Lower | Lower |

| Sensitivity | Enhanced | - | Lower |

| Resolution | Increased | - | Lower |

A highly sensitive and specific bioanalytical method has been developed for the quantification of Capreomycin analogues, specifically Capreomycin IA and Capreomycin IB, in human plasma. nih.govresearchgate.net This method combines ion-pairing solid-phase extraction (IP-SPE) for sample clean-up and concentration, followed by ion-pairing high-performance liquid chromatography (IP-HPLC) for separation, and tandem mass spectrometry (MS/MS) for detection. nih.govresearchgate.net

The chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase containing water, acetonitrile, formic acid, and heptafluorobutyric acid as the ion-pairing agent. nih.govresearchgate.net Detection is performed using an AB Sciex API 3000 mass spectrometer in the multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). nih.gov

The method was successfully validated over a range of 469–30,000 ng/mL for both Capreomycin IA and IB. nih.gov The precision, expressed as the percentage coefficient of variation, was below 20.0% at the lower limit of quantification and less than 8.2% at other concentrations. nih.gov The recovery of both analogues exceeded 72.3% and was reproducible across the calibration range, with no significant matrix effects observed. nih.gov

| Parameter | Specification | Reference |

| Technique | IP-SPE-IP-HPLC-MS/MS | nih.govresearchgate.net |

| Analytes | Capreomycin IA and Capreomycin IB | nih.govresearchgate.net |

| Matrix | Human Plasma | nih.govresearchgate.net |

| Column | Discovery C18, 5 μm, 4.6 × 50 mm | nih.govresearchgate.net |

| Mobile Phase | Isocratic: water/acetonitrile (80:20, v/v) with 0.1% formic acid and 4mM heptafluorobutyric acid | nih.gov |

| Flow Rate | 500 μL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with ESI | nih.govresearchgate.net |

| Validated Range | 469–30,000 ng/mL | nih.gov |

| Recovery | > 72.3% | nih.gov |

Spectroscopic Methods in Capreomycin (Sulfate) Analysis

Spectroscopic methods offer alternative approaches for the quantitative analysis of Capreomycin, often providing advantages in terms of speed and cost-effectiveness.

Ultraviolet (UV) spectroscopy has been established as a viable alternative for the quantitative analysis of Capreomycin. nih.gov Research has shown that UV spectrophotometry provides higher accuracy and reproducibility compared to traditional microbiological assays. nih.gov This makes it a suitable and efficient method for routine analysis in a quality control setting. nih.gov

The principle of this method relies on the formation of an intense yellow-colored ion-pair complex between aminoglycosides like Capreomycin and reagents such as picric acid (PA) or 2,4-dinitrophenol (DNP). japsonline.com These complexes exhibit maximum absorbance at specific wavelengths, which can be measured to determine the concentration of the drug. For aminoglycoside-PA complexes, the maximum absorbance is around 418 nm, while for aminoglycoside-DNP complexes, it is near 406 nm. japsonline.com The method has demonstrated good sensitivity, with calculated detection limits for various aminoglycosides being less than 3.73 µg/mL. japsonline.com

Application of Analytical Methods for Degradation Product Analysis of Capreomycin (Sulfate)

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to identify likely degradation products and establish the degradation pathways of a drug substance. nih.govbiopharmaspec.com This information is vital for developing stability-indicating analytical methods. nih.gov For Capreomycin (sulfate), analytical methods, particularly HPLC, are employed to analyze samples subjected to various stress conditions.

Forced degradation studies on Capreomycin typically involve exposing the drug to hydrolysis (acidic and basic conditions), oxidation, and thermal stress. nih.govpharmaguideline.com For instance, aqueous solutions of Capreomycin have been subjected to 0.1 M HCl (acid), 0.1 M NaOH (base), 3% sodium percarbonate (oxidizer), and elevated temperatures (e.g., 60°C or 90°C) to induce degradation. nih.gov

The development of stability-indicating methods is a key application. These methods must be able to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's purity and stability over time. vedomostincesmp.ru Ion-pair ultra-high-performance liquid chromatography (UHPLC) has been successfully used for this purpose, demonstrating the ability to resolve the main components of Capreomycin from related substances formed during artificial degradation. vedomostincesmp.ru

In one study, degradation experiments revealed that Capreomycin IA and IB yielded distinct impurities in acidic versus alkaline mediums. nih.gov Specifically, IA and IB produced clean impurity A and B, respectively, under acidic conditions, and impurity D and C, respectively, under alkaline conditions. nih.gov This knowledge was instrumental in isolating these impurities for structural identification using techniques like two-dimensional liquid chromatography quadrupole-time of flight (Q-TOF) mass spectrometry and NMR analysis. nih.gov

| Stress Condition | Reagent/Parameter | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | Degradation observed, specific impurities formed from IA and IB | nih.govnih.gov |

| Base Hydrolysis | 0.1 M NaOH | Significant degradation, specific impurities formed from IA and IB | nih.govnih.gov |

| Oxidation | 3% Sodium Percarbonate | Degradation observed | nih.gov |

| Thermal | 60°C / 90°C | Degradation observed, with some degradation products masking main peaks | nih.gov |

Genomic and Transcriptomic Approaches in Capreomycin (Sulfate) Research

Microarray-Based Studies (e.g., GeneChips) for Comprehensive Exploration of Drug Action in Mycobacteria

Genomic and transcriptomic tools have provided significant insights into the mechanism of action of Capreomycin against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Microarray-based studies, particularly using high-resolution Affymetrix oligonucleotide GeneChips, have been instrumental in exploring the genome-wide transcriptional response of Mtb to Capreomycin exposure. nih.govresearchgate.net

These studies have transcriptionally validated that Capreomycin's primary target is the ribosome, specifically by binding to 16S rRNA and 23S rRNA, which inhibits protein synthesis. nih.govresearchgate.net Upon treatment with Capreomycin, microarray analyses have shown altered expression levels of genes involved in "information pathways," including those related to ribosomal function. nih.gov For example, a notable response to compromised ribosomal function is the upregulated expression of genes encoding ribosomal proteins L10 and L12. researchgate.netnih.gov

Beyond confirming the known target, GeneChip studies have uncovered potential new or secondary targets of Capreomycin. nih.govresearchgate.net The drug was found to significantly affect other cellular processes, including cell wall synthesis, intermediate metabolism, and respiration. nih.govresearchgate.net Specific findings include the repression of the nuo gene cluster (involved in respiration) and the ATP synthase gene cluster. nih.govresearchgate.net Furthermore, potential new targets at the DNA level were identified, such as Rv0054 (ssb) and Rv3715c (recR), as well as genes involved in cell division like Rv3260c (whiB2). nih.govresearchgate.net

Bioinformatic analysis of microarray data has also identified a set of 42 genes specifically induced by Capreomycin and another anti-tubercular drug, PA-824, many of which are related to stress responses. nih.gov This transcriptomic profiling helps to understand the broader physiological impact of the drug on the bacterium, beyond direct inhibition of its primary target. nih.gov Such comprehensive data from microarray studies are crucial for understanding the full spectrum of Capreomycin's action and can inform the development of new anti-tuberculosis therapies. nih.gov

| Pathway/Gene Cluster | Effect of Capreomycin | Potential Implication | Reference |

|---|---|---|---|

| Information Pathways (e.g., 16S rRNA) | Primary target of inhibition | Inhibition of protein synthesis | nih.govresearchgate.net |

| Ribosomal Proteins (L10, L12) | Upregulated expression | Compensatory response to ribosomal dysfunction | researchgate.netnih.gov |

| nuo Gene Cluster | Repressed | Impact on respiration | nih.govresearchgate.net |

| ATP Synthase Gene Cluster | Repressed | Impact on energy metabolism | nih.govresearchgate.net |

| DNA-level Genes (e.g., Rv0054, Rv3715c) | Altered expression | Potential secondary targets | nih.govresearchgate.net |

| Cell Division Genes (e.g., Rv3260c) | Altered expression | Potential secondary targets | nih.govresearchgate.net |

Emerging Research Directions and Academic Drug Discovery Perspectives for Capreomycin Sulfate

Investigation of Capreomycin (B601254) (Sulfate) Activity Against Non-Replicating or Persistent Forms of Mycobacterium tuberculosis

Emerging research has highlighted the unusual and significant activity of capreomycin against non-replicating or persistent forms of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). nih.gov Latent tuberculosis infection (LTBI), which affects a substantial portion of the global population, is characterized by Mtb in a state of non-replicating persistence. nih.gov These dormant bacteria are a major barrier to effective TB control, as they can reactivate and cause active disease. nih.gov

In in-vitro studies using anaerobic models to simulate the dormant state of Mtb, capreomycin has demonstrated a clear bactericidal effect. nih.govnih.gov This is a unique characteristic among many anti-TB drugs, which are typically effective only against actively multiplying bacteria. nih.gov One study that tested a total of 32 different antimicrobial agents found that only capreomycin and metronidazole (B1676534) exhibited a bactericidal effect against non-replicating Mtb under anaerobic conditions. nih.govnih.gov This finding has been confirmed in multiple experiments with different Mtb strains. nih.gov

The precise mechanism by which capreomycin exerts its effect on non-replicating Mtb is still under investigation and is an area of active research. nih.govnih.gov This unexpected activity suggests a different mode of action than its known inhibition of protein synthesis in replicating bacteria. nih.gov Further studies are needed to elucidate this mechanism and to evaluate the efficacy of capreomycin in animal models of latent TB infection. nih.gov The potential of capreomycin to target the persistent bacterial population could have significant implications for the treatment of both latent and active tuberculosis. nih.gov

Exploration of Capreomycin (Sulfate)'s Anti-Amyloidogenic and Pro-Fibrinolytic Activities

Beyond its established role as an antibiotic, recent research has unveiled the potential of capreomycin (sulfate) in combating diseases associated with amyloid protein aggregation, such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. medchemexpress.comsciencedaily.com These conditions are characterized by the misfolding of specific proteins into insoluble amyloid fibrils, which deposit in tissues and contribute to cellular dysfunction and disease progression. sciencedaily.com Capreomycin has demonstrated both anti-amyloidogenic and pro-fibrinolytic activities, meaning it can inhibit the formation of new amyloid fibrils and also disaggregate existing ones. medchemexpress.comresearchgate.net

Mechanisms of Amyloid Fibrillation Inhibition by Capreomycin (Sulfate)

The mechanism by which capreomycin (sulfate) inhibits amyloid fibrillation involves direct interaction with the amyloid-forming proteins. researchgate.net Studies have shown that capreomycin can retard the aggregation of proteins like insulin (B600854) by primarily targeting the fibril elongation step. researchgate.net This is achieved with minimal impact on the initial lag time of fibrillation. researchgate.net The inhibitory effect is dose-dependent, with higher concentrations of capreomycin leading to greater inhibition of fibril formation. medchemexpress.comresearchgate.net

Circular dichroism studies have revealed that while capreomycin does not preserve the native alpha-helical structure of the protein during fibrillation, it effectively reduces the formation of the β-sheet-rich structures that are characteristic of amyloid fibrils. researchgate.net Molecular docking studies suggest that capreomycin interacts with amyloidogenic proteins through a combination of hydrophobic interactions and hydrogen bonding. researchgate.net This interaction is believed to interfere with the protein-protein interactions necessary for fibril assembly and growth.

Furthermore, capreomycin has been shown to not only prevent the formation of new fibrils but also to disaggregate mature amyloid fibrils. researchgate.net This pro-fibrinolytic activity is a significant finding, as it suggests a potential therapeutic role in clearing existing amyloid deposits.

Research into Capreomycin (Sulfate) in Models of Amyloid-Related Conditions (e.g., Type 2 Diabetes, Alzheimer's, Parkinson's Disease)

The anti-amyloidogenic properties of capreomycin (sulfate) have prompted investigations into its potential therapeutic applications in various amyloid-related diseases. medchemexpress.com

Type 2 Diabetes: In models of type 2 diabetes, the aggregation of islet amyloid polypeptide (IAPP), or amylin, contributes to the loss of pancreatic β-cells. nih.gov Research has shown that capreomycin can inhibit the fibrillation of insulin, a protein with a similar amyloidogenic potential, and protect cells from amyloid-induced damage. medchemexpress.comresearchgate.net For instance, capreomycin has been shown to inhibit the formation of insulin fibrils in a concentration-dependent manner, with an IC50 value of 69.98 μM, and to protect human red blood cells from amyloid-induced hemolysis. medchemexpress.com